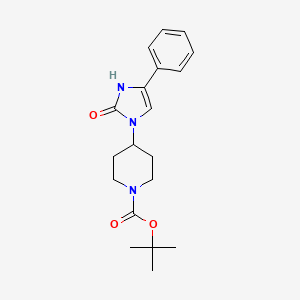

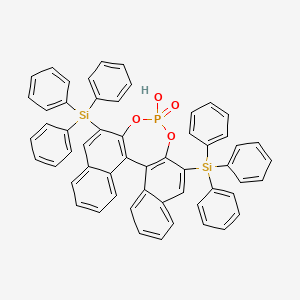

![molecular formula C11H11NO4 B1354352 Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 24011-61-8](/img/structure/B1354352.png)

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

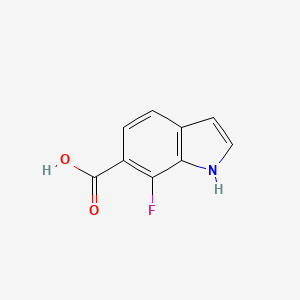

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has been described in several studies . The synthesis process typically involves a flow chemistry approach, which can yield a variety of substituted compounds .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate consists of a benzoxazine ring attached to an ethyl ester group . The presence of the benzoxazine ring and the ethyl ester group are key features of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate are complex and can yield a variety of products . The reactions are typically facilitated by the presence of the benzoxazine ring and the ethyl ester group .Physical And Chemical Properties Analysis

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 221.21 . The compound is stable under normal conditions .Applications De Recherche Scientifique

Chemical Synthesis

This compound is used in the synthesis of various other chemical compounds. For instance, it is used in the synthesis of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b]oxazine-6-carboxylates .

Flow Chemistry

It is also used in flow chemistry, a branch of chemical science that involves performing chemical reactions in a tube or pipe. A simple flow chemistry approach has been described for libraries of this compound .

Inhibition of PARP1 Enzyme Activity

Some compounds synthesized from “Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate” have been tested for in vitro inhibition of PARP1 enzyme activity .

Cyclooxygenase (COX) Inhibitor Assay

Certain synthesized compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay for evaluation of their ability to inhibit COX-2 and COX-1 .

Pharmaceutical Research

This compound is used in pharmaceutical research for the development of new drugs. It is often used as a starting material in the synthesis of various pharmaceutical compounds .

Material Science

In material science, this compound is used in the development of new materials with unique properties. It is often used as a precursor in the synthesis of various materials .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBYABMNPWWVQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

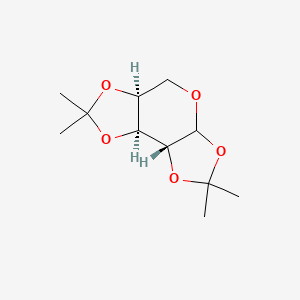

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)

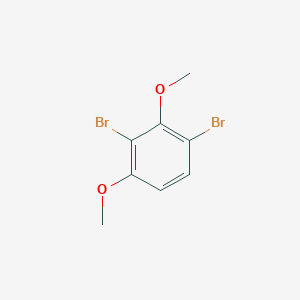

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)